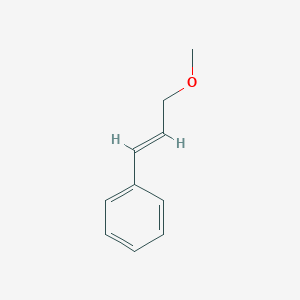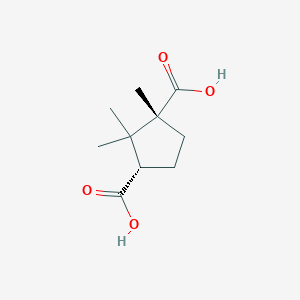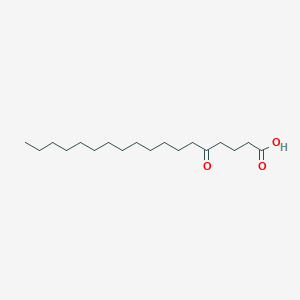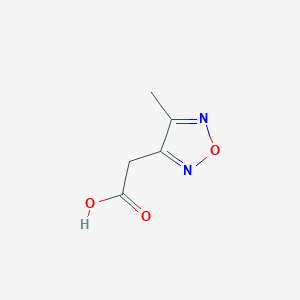
Methacryloyloxypropylbis(trimethylsiloxy)methylsilane
Übersicht
Beschreibung
Methacryloyloxypropylbis(trimethylsiloxy)methylsilane is a silane compound with methacrylate functionality. This compound is notable for its ability to undergo polymerization, making it a valuable precursor for various polymeric materials. The methacrylate group allows it to form polymers with specific properties, which are useful in a range of applications, including the formation of hydrogels for contact lenses .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methacryloyloxypropylbis(trimethylsiloxy)methylsilane can be synthesized through various polymerization techniques. One common method involves the reversible addition-fragmentation chain transfer (RAFT) polymerization of γ-methacryloxypropyltrimethoxysilane. This method produces controlled polymer chains with low polydispersity indexes. Another approach is anionic polymerization, which uses an initiator derived from a siloxy-ethylphenyl compound to prepare α-hydroxy-ω-carboxy-poly(methyl methacrylate).
Industrial Production Methods: Industrial production of this compound typically involves large-scale polymerization processes. These processes are optimized to ensure high yield and purity of the final product. The compound is often produced in facilities equipped with advanced technology to maintain strict quality control standards .
Analyse Chemischer Reaktionen
Types of Reactions: Methacryloyloxypropylbis(trimethylsiloxy)methylsilane undergoes various types of chemical reactions, including polymerization, copolymerization, and hydrolysis. The methacrylate group is particularly reactive and can participate in polymerization reactions to form long polymer chains.
Common Reagents and Conditions: Common reagents used in reactions involving this compound include styrene, acrylonitrile, and methyl methacrylate. These reactions can proceed under UV irradiation at room temperature, forming hybrid resins with desirable properties such as good transparency and hardness.
Major Products Formed: The major products formed from reactions involving this compound are typically polymers with specific properties tailored for various applications. For example, copolymerization with methyl methacrylate can produce resins with good transparency, scratch resistance, and toluene resistance.
Wissenschaftliche Forschungsanwendungen
Methacryloyloxypropylbis(trimethylsiloxy)methylsilane has a wide range of scientific research applications. In chemistry, it is used as a precursor for creating polymers with specific properties. In biology and medicine, it is employed in the development of silicone hydrogel contact lenses due to its high oxygen permeability . Additionally, it is used in the formation of organic-inorganic hybrid materials, which have applications in various industrial processes.
Wirkmechanismus
The mechanism of action of Methacryloyloxypropylbis(trimethylsiloxy)methylsilane involves its ability to undergo polymerization. The methacrylate groups serve as reactive sites for polymerization, while the siloxane backbone provides inorganic characteristics to the resulting polymers. This combination allows the compound to form copolymers with various monomers, leading to materials with a range of properties.
Vergleich Mit ähnlichen Verbindungen
Methacryloyloxypropylbis(trimethylsiloxy)methylsilane is unique due to its methacrylate functionality and siloxane backbone. Similar compounds include γ-methacryloxypropyltrimethoxysilane and 3-(trimethoxysilyl)propyl methacrylate. These compounds also possess methacrylate groups and are used in similar applications, but this compound offers distinct advantages in terms of its ability to form polymers with specific properties .
Eigenschaften
IUPAC Name |
3-[methyl-bis(trimethylsilyloxy)silyl]propyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H32O4Si3/c1-13(2)14(15)16-11-10-12-21(9,17-19(3,4)5)18-20(6,7)8/h1,10-12H2,2-9H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBOYQHJSMXAOKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCC[Si](C)(O[Si](C)(C)C)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H32O4Si3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10940983 | |
| Record name | 3-(1,1,1,3,5,5,5-Heptamethyltrisiloxan-3-yl)propyl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10940983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19309-90-1 | |
| Record name | Methacryloxypropylbis(trimethylsiloxy)methylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19309-90-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methacryloyloxypropylbis(trimethylsiloxy)methylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019309901 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-methyl-, 3-[1,3,3,3-tetramethyl-1-[(trimethylsilyl)oxy]-1-disiloxanyl]propyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-(1,1,1,3,5,5,5-Heptamethyltrisiloxan-3-yl)propyl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10940983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[1,3,3,3-tetramethyl-1-[(trimethylsilyl)oxy]disiloxanyl]propyl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.034 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[(4As,6aR,6bR,8aR,10S,12aR,14aS,14bS)-10-acetyloxy-2,2,6b,9,9,12a,14a-heptamethyl-1,3,4,5,6a,7,8,8a,10,11,12,13,14,14b-tetradecahydropicen-4a-yl]methyl acetate](/img/structure/B101771.png)
![8-methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B101772.png)
![3-Methoxy-4-azatricyclo[3.3.2.02,8]deca-3,6,9-triene](/img/structure/B101773.png)





